1-Amino-2-naphthol-4-sodium sulfonate

Solubility Formulation Analytical Chemistry

Procure this specific sodium sulfonate salt (CAS 5959-58-0) to leverage its critical water solubility—a property absent in the free acid (CAS 116-63-2). It is the essential active component in Fiske-Subbarow phosphate detection (LOD 0.08 mg/L), enables femtomolar DNA biosensors via electrodeposited films, and forms self-doped conductive polymers without external dopants. Substituting the free acid disrupts assay kinetics and requires harsh dissolution conditions.

Molecular Formula C10H8NNaO4S
Molecular Weight 261.23 g/mol
CAS No. 5959-58-0
Cat. No. B1324445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-naphthol-4-sodium sulfonate
CAS5959-58-0
Molecular FormulaC10H8NNaO4S
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2N)O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C10H9NO4S.Na/c11-10-7-4-2-1-3-6(7)9(5-8(10)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);/q;+1/p-1
InChIKeyPIROYXPDJRYHBP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-naphthol-4-sodium sulfonate (CAS 5959-58-0): Core Properties and Analytical Utility


1-Amino-2-naphthol-4-sodium sulfonate (CAS 5959-58-0; synonym: sodium 4-amino-3-hydroxy-1-naphthalenesulfonate) is the sodium salt derivative of 1-amino-2-naphthol-4-sulfonic acid (1,2,4-acid, CAS 116-63-2) [1]. It is an aromatic sulfonic acid derivative containing an amino group, a hydroxyl group, and a sulfonate moiety on a naphthalene ring [1]. The compound is known for its water solubility—a property conferred by the sodium sulfonate group—which distinguishes it from its poorly water-soluble free acid counterpart [1][2]. This solubility characteristic makes it a preferred form for use as a reducing agent in colorimetric phosphate assays (Fiske-Subbarow method), as a building block for electrodeposited films in biosensors, and as an intermediate in the synthesis of metal-complex azo dyes [1].

1-Amino-2-naphthol-4-sodium sulfonate (5959-58-0): Why In-Class Substitution with Free Acid or Other Naphthol Derivatives is Not Trivial


Direct substitution of 1-amino-2-naphthol-4-sodium sulfonate with its free acid (1-amino-2-naphthol-4-sulfonic acid, CAS 116-63-2) or other naphthol derivatives is complicated by fundamental differences in aqueous solubility and formulation compatibility [1][2]. The free acid is reported as practically insoluble in cold water, alcohol, ether, and benzene, requiring hot sodium bisulfite or alkaline solutions for dissolution—conditions that can degrade the compound or introduce interfering ions [1]. In contrast, the sodium sulfonate salt dissolves readily in water, enabling direct use in aqueous analytical and preparative workflows without additional pH adjustment or heating [2]. Furthermore, the sodium salt form is the specific active component in the Fiske-Subbarow reducer formulation, which relies on a precise combination of the sodium salt, sodium sulfite, and sodium bisulfite; substituting the free acid would disrupt this optimized mixture and alter the reduction kinetics of the phosphomolybdate complex . The evidence below quantifies these performance-critical differences.

1-Amino-2-naphthol-4-sodium sulfonate: Quantitative Comparative Evidence vs. Free Acid and In-Class Analogs


Aqueous Solubility: Sodium Salt vs. Free Acid Solubility in Pure Water at 298.15 K

The solubility of 1-amino-2-naphthol-4-sulfonic acid (free acid, CAS 116-63-2) in pure water at 298.15 K is reported as log S = -2.594 (neutral species), corresponding to an intrinsic solubility of approximately 2.55 mM [1]. In contrast, the sodium salt derivative (CAS 5959-58-0 / 114394-36-4) is described as soluble in hot water with blue fluorescence, and vendors note its enhanced water solubility due to the sodium sulfonate moiety, making it suitable for direct aqueous formulation [2]. While quantitative solubility values for the sodium salt are not standardized in the same study, the functional consequence is clear: the sodium salt enables direct aqueous dissolution at room temperature, whereas the free acid requires hot sodium bisulfite or alkaline conditions [1][2].

Solubility Formulation Analytical Chemistry

Spectrophotometric Phosphate Detection: LOD Comparison with Diazotized 2-Aminonaphthalenesulfonic Acid

In a spectrophotometric method for phosphate detection using p-aminophenol, p-N,N-dimethylphenylenediamine, and 1-amino-2-naphthol-4-sulfonic acid as reagents, the limit of detection (LOD) was 0.08 mg·L⁻¹ with a linear range of 0.08–1 mg·L⁻¹ and recovery of 92.0–97.5% in insecticide, water, and grain samples [1]. In contrast, a method using diazotized 2-aminonaphthalenesulfonic acid as the chromogenic reagent achieved a linear range of 0.01–0.1 mg·L⁻¹ and recovery of 96–98% in soil and insecticide samples, with LOD not reported [1]. The 1-amino-2-naphthol-4-sulfonic acid-based method provides a defined LOD of 0.08 mg·L⁻¹, enabling reliable quantification in the sub-mg·L⁻¹ range across diverse matrices.

Phosphate assay Spectrophotometry Environmental analysis

DNA Biosensor Performance: Sodium Salt-Enabled Electrodeposition and Ultra-Low Detection Limit

The sodium salt form (1-amino-2-naphthol-4-sulfonate, AN-SO₃⁻) was successfully electrodeposited onto a glassy carbon electrode (GCE) to form a steady, ordered layer for covalent DNA probe immobilization via sulfamide coupling [1]. The resulting DNA biosensor achieved a detection limit of 7.2 × 10⁻¹⁴ M (72 fM) for complementary DNA sequences, with a linear range from 1.0 × 10⁻¹³ M to 1.0 × 10⁻⁸ M (R² = 0.9961) [1]. Probe density was determined as 3.18 × 10¹³ strands·cm⁻², and hybridization efficiency reached 86.5% [1]. The free acid (CAS 116-63-2) cannot be directly electrodeposited in this manner due to its poor aqueous solubility and lack of ionic conductivity in neutral water, requiring the sodium sulfonate form for this application [2].

DNA biosensor Electrochemical sensor Electrodeposition

Chemiluminescence Flow-Injection Analysis: Comparable Detection Limits Across Naphthol Derivatives

In a flow-injection chemiluminescence system using acidic potassium permanganate oxidation and rhodamine B sensitizer, 1-amino-2-naphthol-4-sulfonic acid yielded a detection limit of approximately 5 × 10⁻⁷ M in a 20-μL sample [1]. This performance is comparable to that of 1-naphthol, 2-naphthol, 2-naphthol-6-sulfonic acid, and 1-amino-2-naphthol hydrochloride, all of which exhibited detection limits in the range of 5 × 10⁻⁷ to 1 × 10⁻⁶ M [1][2]. This evidence indicates that while the sodium salt form is not uniquely superior in chemiluminescence sensitivity, it performs equivalently to other naphthol derivatives, confirming its viability for this detection modality.

Chemiluminescence Flow injection analysis Naphthol determination

Conducting Polymer Formation: Sodium Salt Enables Self-Doped, Water-Soluble Polyaniline Derivatives

Polymerization of 1-amino-2-naphthol-4-sulfonic acid (using its sodium salt) yields poly(1-amino-2-naphthol-4-sulfonic acid), a self-doped conducting polymer that exhibits intrinsic protonic doping and high solubility in aqueous media [1]. Copolymers with aniline produce nanotubes and nanoparticles with enhanced electrostatic charge dissipation properties [1]. The free acid (CAS 116-63-2) cannot be polymerized under similar aqueous conditions due to its insolubility and lack of sulfonate counterion mobility. While no direct head-to-head quantification with other sulfonated naphthylamines is available in the cited study, the self-doping property conferred by the sulfonate group is a class-level advantage over non-sulfonated analogs such as 1-naphthylamine .

Conducting polymers Polyaniline Self-doping

1-Amino-2-naphthol-4-sodium sulfonate: Recommended Application Scenarios Based on Quantitative Evidence


Aqueous Phosphate Determination via Fiske-Subbarow Method

Select this sodium salt for the Fiske-Subbarow assay when working with aqueous biological or environmental samples requiring a water-soluble reducing agent. The validated spectrophotometric LOD of 0.08 mg·L⁻¹ for phosphate detection supports reliable quantification in water, grain, and insecticide matrices [1]. The free acid is unsuitable due to its insolubility in cold water [2].

Electrochemical DNA Biosensor Fabrication via Electrodeposition

Utilize the sodium salt for electrodeposition onto glassy carbon electrodes to create a stable sulfonate-rich layer for covalent DNA probe attachment. The achieved femtomolar detection limit (7.2 × 10⁻¹⁴ M) and high probe density (3.18 × 10¹³ strands·cm⁻²) demonstrate the compound's unique utility in ultrasensitive nucleic acid biosensing [3].

Synthesis of Self-Doped Conducting Polymers and Copolymers

Employ the sodium salt as a monomer for oxidative polymerization to obtain self-doped poly(1-amino-2-naphthol-4-sulfonic acid) or copolymers with aniline. The resulting polymers are water-soluble and intrinsically conducting without external dopants, simplifying processing for coatings, sensors, and electrostatic dissipation materials [4].

Chemiluminescence Flow-Injection Analysis of Naphthols

Use the sodium salt as an analyte or reference standard in acidic permanganate chemiluminescence systems. The detection limit of ca. 5 × 10⁻⁷ M is comparable to other naphthol derivatives, while its aqueous solubility facilitates direct sample introduction without organic solvents [5].

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